6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl and a molecular weight of 278.58 g/mol . This compound is a derivative of tetrahydroquinoline, which is a nitrogen-containing heterocycle. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 3-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of 3-methoxy-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are quinoline derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups on the tetrahydroquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9;/h2-4,9,12H,5-6H2,1H3;1H |
InChI Key |
ASZWBOANVVXOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=C(C=CC(=C2)Br)NC1.Cl |
Origin of Product |
United States |
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